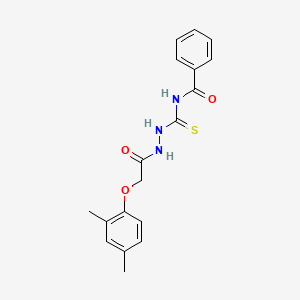

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

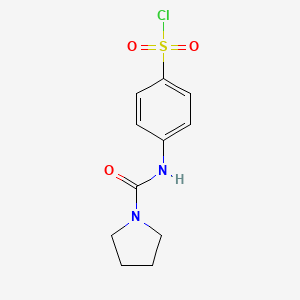

The compound “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide” is a complex organic molecule. It contains a benzoyl group, a thiosemicarbazide group, and a 2,4-dimethylphenoxy group . These groups are common in many pharmaceuticals and biologically active substances.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl, thiosemicarbazide, and 2,4-dimethylphenoxy groups would likely have a significant impact on the compound’s structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Spectral and Structural Studies

Thiosemicarbazides and their derivatives are recognized for their broad spectrum of biological activities and applications in pharmaceutical and industrial sectors. Notably, the cyclization of 1-benzoyl-4-(2-nitrophenyl)-3-thiosemicarbazide in dimethylformamide (DMF) produced N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine. This reaction and the subsequent structural elucidation through IR, mass, and X-ray diffraction studies highlight the potential for discovering new compounds with significant applications. The XRD studies demonstrate the presence of various hydrogen bonds in the crystal structure, which could influence the compound's reactivity and interactions with biological targets (A. V. Aparna et al., 2011).

Molecular Docking and Antimicrobial Activity

The synthesis of novel pyridine and fused pyridine derivatives, beginning with specific precursor compounds, led to a series of molecules that underwent in silico molecular docking screenings. These compounds displayed moderate to good binding energies on target proteins, showcasing their potential as antimicrobial and antioxidant agents. The synthesis route demonstrates the versatility of thiosemicarbazide derivatives in generating compounds with potential pharmaceutical applications (E. M. Flefel et al., 2018).

Catalytic Reactivity and Complex Formation

The formation of oxo- and dioxo-vanadium(V) complexes through reactions involving thiosemicarbazide derivatives underlines the importance of these compounds in catalysis. Such complexes have been tested for the oxidation of various hydrocarbons, demonstrating good to excellent conversions. This suggests that thiosemicarbazide derivatives can play a crucial role in catalytic processes, potentially leading to more efficient and environmentally friendly reactions (H. H. Monfared et al., 2011).

Antitubercular Activity

The synthesis of derivatives featuring thiosemicarbazide highlighted their promising antitubercular activity against Mycobacterium tuberculosis. This work underscores the potential of thiosemicarbazide derivatives in developing new antitubercular agents, which is crucial for addressing the global challenge posed by tuberculosis. The combination of synthetic chemistry and biological evaluation enables the identification of potent scaffolds for further drug development (Urja D. Nimbalkar et al., 2018).

Antioxidant Properties

New thiosemicarbazide derivatives synthesized and evaluated for their antioxidant activities presented compelling results. Certain compounds exhibited superior radical scavenging abilities in the DPPH assay compared to standard antioxidants like gallic acid. This finding indicates the potential of thiosemicarbazide derivatives as effective antioxidants, which could be beneficial in developing treatments for oxidative stress-related diseases (Nafal Nazarbahjat et al., 2014).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would be related to how it interacts with biological systems.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[[2-(2,4-dimethylphenoxy)acetyl]amino]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-12-8-9-15(13(2)10-12)24-11-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQLEIBKZZTOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)

![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2678538.png)

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)

![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)